An In-depth Technical Guide to the Synthesis and Characterization of 5-Vanillylidene Barbituric Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Vanillylidene Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-vanillylidene barbituric acid. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key chemical and biological pathways.
Introduction
5-Vanillylidene barbituric acid, a derivative of barbituric acid, is synthesized through the Knoevenagel condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Barbituric acid and its derivatives are a well-known class of compounds with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects. The introduction of the vanillylidene moiety at the 5-position of the barbituric acid scaffold has been explored for its potential to modulate these activities and introduce new pharmacological properties, such as antioxidant and anticancer effects. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Synthesis of 5-Vanillylidene Barbituric Acid
The primary method for the synthesis of 5-vanillylidene barbituric acid is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of barbituric acid to the carbonyl group of vanillin, followed by a dehydration step to yield the final product. Various protocols have been developed to optimize this reaction, differing in catalysts, reaction conditions, and work-up procedures.
Experimental Protocols
Method 1: Aqueous Reflux
A straightforward and environmentally benign method involves the reaction in an aqueous medium.
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Reactants:
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Barbituric acid (1.0 eq)
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Vanillin (1.0 eq)
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Distilled water
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Procedure:
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Suspend equimolar amounts of barbituric acid and vanillin in distilled water in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture to reflux with constant stirring for 30-60 minutes. The formation of a yellow precipitate indicates product formation.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Collect the solid product by filtration.
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Wash the precipitate with cold distilled water and a small amount of diethyl ether to remove unreacted starting materials.
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Dry the product under vacuum to obtain pure 5-vanillylidene barbituric acid.
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Method 2: Solvent-Free Grinding
This method offers a green chemistry approach by avoiding the use of solvents.
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Reactants:
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Barbituric acid (1.0 eq)
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Vanillin (1.0 eq)
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Sodium acetate (catalytic amount)
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Procedure:
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In a mortar, combine barbituric acid, vanillin, and a catalytic amount of sodium acetate.
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Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.
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The progress of the reaction can be monitored by TLC.
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Upon completion, wash the solid reaction mixture with distilled water to remove the catalyst and any unreacted starting materials.
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Collect the product by filtration and dry under vacuum.
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Method 3: Mechanochemical Synthesis
This solid-state method utilizes mechanical force to drive the reaction.
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Reactants:
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Barbituric acid (1.0 eq)
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Vanillin (1.0 eq)
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Procedure:
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Place equimolar amounts of barbituric acid and vanillin in a ball milling jar.
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Mill the mixture at a specified frequency for a designated time, which can be monitored in-situ using techniques like Raman spectroscopy.
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The reaction is known to proceed through a co-crystal intermediate.[1][2]
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After the reaction is complete, the product is isolated directly from the milling jar.
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Synthesis Workflow
Caption: Workflow for the synthesis of 5-vanillylidene barbituric acid.
Knoevenagel Condensation Mechanism
The synthesis proceeds via the Knoevenagel condensation mechanism, which is initiated by the deprotonation of the active methylene group of barbituric acid.
Caption: Mechanism of Knoevenagel condensation.
Characterization Data
The synthesized 5-vanillylidene barbituric acid can be characterized using various analytical techniques to confirm its structure and purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₅ | [2] |
| Molecular Weight | 262.22 g/mol | [2] |
| Melting Point | 293 °C (decomposes) | |
| Appearance | Yellow solid | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | s | 2H | NH (barbituric acid ring) |
| ~8.2 | s | 1H | =CH (vinylic proton) |
| ~7.4 | m | 3H | Ar-H (vanillylidene ring) |
| ~3.9 | s | 3H | -OCH₃ (methoxy group) |
| ~9.8 | s | 1H | Ar-OH (phenolic hydroxyl group) |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (barbituric acid ring) |
| ~150 | C=O (barbituric acid ring) |
| ~150 | C-OH (aromatic) |
| ~148 | C-OCH₃ (aromatic) |
| ~140 | =CH (vinylic carbon) |
| ~125-130 | Aromatic carbons |
| ~116 | C₅ (barbituric acid ring) |
| ~56 | -OCH₃ (methoxy carbon) |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
FTIR Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | O-H stretching (phenolic) |
| 3100-3200 | N-H stretching (amide) |
| ~3050 | C-H stretching (aromatic and vinylic) |
| ~1700-1750 | C=O stretching (amide I) |
| ~1650 | C=C stretching (vinylic) |
| ~1590, ~1510 | C=C stretching (aromatic) |
| ~1270 | C-O stretching (aryl ether) |
Potential Biological Activity: Anticancer Effects
Derivatives of 5-arylidene barbituric acid have shown promising anticancer activity in preclinical studies. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
One study on a novel barbituric acid derivative, BA-5, in hepatocellular carcinoma cells suggested that its anticancer effects are mediated through the inhibition of the AKT/p70s6k signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the activation of apoptotic machinery. The study also observed an increase in the cleavage of caspase-7 and PARP, which are key executioners of apoptosis.[4]
Other studies on similar compounds have implicated the activation of the JNK and p38 MAPK pathways, which are stress-activated protein kinases that can promote apoptosis in response to cellular stress. Furthermore, some barbituric acid-based chromene derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and activating caspases 3 and 9.[5]
Potential Anticancer Signaling Pathway
The following diagram illustrates a potential signaling pathway for the anticancer activity of 5-vanillylidene barbituric acid, based on findings from related derivatives.
Caption: Potential anticancer signaling pathway of 5-vanillylidene barbituric acid.
Conclusion
This technical guide has detailed the synthesis and characterization of 5-vanillylidene barbituric acid. The Knoevenagel condensation provides a versatile and efficient route to this compound, with several green chemistry protocols available. The characterization data confirms the structure of the molecule. Preliminary insights into the biological activities of related compounds suggest that 5-vanillylidene barbituric acid may possess interesting pharmacological properties, particularly as a potential anticancer agent. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical carbon–carbon bond formation that proceeds via a cocrystal intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Piezo-Responsive Hydrogen-Bonded Frameworks Based on Vanillin-Barbiturate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl- | C13H11Cl2N3O3 | CID 387477 - PubChem [pubchem.ncbi.nlm.nih.gov]
